Regioisomeric Lipophilicity Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Scaffold (Class-Level Inference)
In a systematic matched molecular pair analysis of the AstraZeneca compound collection, the 1,2,4-oxadiazole regioisomer consistently exhibits higher lipophilicity than the corresponding 1,3,4-oxadiazole matched pair. The median log D difference between the two regioisomers is 1.2 log D units, representing approximately one order of magnitude higher lipophilicity for the 1,2,4-oxadiazole scaffold [1]. This differential is attributed to intrinsically different charge distributions and dipole moments between the regioisomeric forms [2]. Since the target compound (CAS 1105234-64-7) bears the 1,2,4-oxadiazole core, it inherits this quantifiable lipophilicity advantage, which is directly relevant to membrane permeability, tissue distribution, and target engagement profiling in cellular assays.
| Evidence Dimension | Lipophilicity (log D) — regioisomer comparison |
|---|---|
| Target Compound Data | 1,2,4-Oxadiazole scaffold: higher log D (median difference vs. 1,3,4-isomer = +1.2 log D units) |
| Comparator Or Baseline | 1,3,4-Oxadiazole scaffold: lower log D by approximately 1.2 log D units |
| Quantified Difference | Median Δ log D ≈ 1.2 units (approximately 16-fold higher partition coefficient for 1,2,4-oxadiazole) |
| Conditions | Matched molecular pair analysis of the AstraZeneca compound collection; box-plot analysis (Figure 6b in Boström et al. 2012) |
Why This Matters
For procurement decisions, the 1,2,4-oxadiazole scaffold provides a quantifiably higher lipophilicity baseline (~16-fold) than the 1,3,4-isomer, enabling distinct pharmacokinetic and target-engagement profiles that cannot be replicated by simply substituting the 1,3,4-oxadiazole analog.
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in Medicinal Chemistry. J Med Chem. 2012;55(5):1817-1830. Median log D difference for regioisomers = 1.2 log D units. doi:10.1021/jm2013248. View Source
- [2] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. J Med Chem. 2012;55(5):1817-1830. Significant differences also observed with respect to metabolic stability, hERG inhibition, and aqueous solubility, favoring the 1,3,4-oxadiazole isomers. The difference in profile between the 1,2,4 and 1,3,4 regioisomers can be rationalized by their intrinsically different charge distributions. View Source
